(E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone
CAS No.: 1207061-97-9
Cat. No.: VC5036960
Molecular Formula: C23H25N3O
Molecular Weight: 359.473
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207061-97-9 |
---|---|
Molecular Formula | C23H25N3O |
Molecular Weight | 359.473 |
IUPAC Name | 2-indol-1-yl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C23H25N3O/c27-23(19-26-14-12-21-10-4-5-11-22(21)26)25-17-15-24(16-18-25)13-6-9-20-7-2-1-3-8-20/h1-12,14H,13,15-19H2/b9-6+ |
Standard InChI Key | JJRQXQZOEVFAKA-RMKNXTFCSA-N |
SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Introduction
(E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic compound that integrates structural elements of piperazine and indole. These two chemical frameworks are well-recognized in medicinal chemistry for their extensive biological activities, particularly in the development of pharmacological agents targeting psychiatric and neurological disorders. This compound is currently under investigation for its potential as a multi-target antidepressant, with promising applications in modulating neurotransmitter pathways.
Molecular Features
The compound features:
-
Indole Core: Indole derivatives are known for their presence in biologically active molecules, including serotonin receptor modulators.
-
Piperazine Moiety: Piperazine derivatives often exhibit anxiolytic, antidepressant, and antipsychotic effects.
-
Cinnamyl Substitution: The cinnamyl group contributes to the compound's lipophilicity and potential receptor-binding properties.
Molecular Formula
The molecular formula of (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone has not been explicitly provided but can be deduced based on its structure.
Classification
This compound falls under:
-
Indole Derivatives: Known for diverse biological activities, including anti-inflammatory and neuroprotective effects.
-
Piperazine Derivatives: Widely used in psychopharmacology due to their interaction with serotonin and dopamine systems.
Synthesis
The synthesis of (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves multi-step organic reactions:
-
Formation of the Piperazine Core: Using piperazine as a starting material.
-
Attachment of the Cinnamyl Group: Via alkylation reactions to introduce the cinnamyl functionality.
-
Integration of the Indole Unit: Coupling reactions to attach the indole moiety to the ethanone backbone.
The process requires optimization of catalysts, solvents, and reaction conditions to ensure high yield and purity. Advanced techniques like X-ray crystallography or computational modeling are used to confirm the stereochemistry and predict biological interactions.
Mechanism of Action
The mechanism of action is hypothesized to involve:
-
Modulation of Neurotransmitter Systems: The compound likely interacts with serotonin (5-HT) and dopamine pathways, which are critical in mood regulation.
-
Multi-target Activity: Its structural framework suggests potential binding to multiple receptor sites, enhancing therapeutic efficacy for complex psychiatric disorders.
Therapeutic Applications
(E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone is being explored for:
-
Treatment of depression and anxiety disorders.
-
Potential use in neurodegenerative diseases due to its interaction with neurotransmitter pathways.
Advantages
Its multi-target activity may offer advantages over single-target antidepressants by addressing multiple facets of psychiatric conditions simultaneously.
Techniques Used
The compound is characterized using:
-
NMR Spectroscopy (¹H and ¹³C): To confirm molecular structure.
-
Mass Spectrometry (MS): For molecular weight determination.
-
X-ray Crystallography: To analyze three-dimensional conformation .
Key Functional Groups
Functional groups such as the indole nitrogen, piperazine ring, and cinnamyl double bond contribute to its reactivity and biological activity.
Challenges
-
Optimization of synthesis for scalability.
-
Detailed toxicological profiling to ensure safety.
Future Research
Ongoing studies aim to:
-
Elucidate its full pharmacological profile.
-
Investigate its efficacy in preclinical models for psychiatric disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume